Fladrafinil - 90212-80-9

Fladrafinil

Catalog Number: EVT-348151
CAS Number: 90212-80-9
Molecular Formula: C15H13F2NO3S
Molecular Weight: 325.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRL-40,941 is an analytical reference standard categorized as a nootropic. This product is intended for research and forensic applications.

Classification and Source

Fladrafinil is classified as a sulfinyl compound, specifically a derivative of adrafinil. It is characterized by the presence of two fluorine atoms on the phenyl rings, which distinguishes it from other related compounds like modafinil and armodafinil. The compound was first patented in the 1980s but has remained largely experimental and is often sold online for non-medical use as a nootropic or cognitive enhancer. Its structural formula is C15H13F2NO3SC_{15}H_{13}F_2NO_3S with a molar mass of 325.33 g/mol .

Synthesis Analysis

The synthesis of Fladrafinil involves several key steps that build upon the synthesis of its parent compounds. One method for synthesizing Fladrafinil begins with benzhydrol, which undergoes treatment with Lawesson’s reagent in a nitrogen atmosphere to yield a thiol intermediate. This intermediate can be further reacted with chloroacetonitrile in the presence of potassium carbonate to produce a nitrile compound. Subsequent reactions involve oxidative hydration using potassium hydroxide in ethanol to form an acetamide derivative, followed by oxidation with hydrogen peroxide in acetic acid to yield Fladrafinil .

Key Steps in Synthesis:

  1. Formation of Thiol: Benzhydrol + Lawesson’s reagent → Thiol (73% yield).
  2. Nitrile Formation: Thiol + Chloroacetonitrile + Potassium carbonate → Nitrile (77% yield).
  3. Hydration: Nitrile + Potassium hydroxide + Ethanol → Acetamide (75% yield).
  4. Oxidation: Acetamide + Hydrogen peroxide + Acetic acid → Fladrafinil (67% yield).

These steps illustrate the multi-step synthetic pathway required to produce Fladrafinil from simpler starting materials.

Molecular Structure Analysis

Fladrafinil's molecular structure features two fluorine atoms attached to the phenyl rings, which enhances its pharmacological activity compared to its parent compound adrafinil. The compound can be represented structurally as follows:

  • IUPAC Name: 2-[(Diphenylmethyl)sulfinyl]acetamide
  • Molecular Formula: C15H13F2NO3SC_{15}H_{13}F_2NO_3S

The presence of the sulfinyl group (S=OS=O) is crucial for its biological activity, as sulfoxides are known to exhibit various bioactive properties .

Structural Features:

  • Sulfinyl Group: Contributes to pharmacological activity.
  • Fluorine Substituents: Enhance potency and selectivity.
Chemical Reactions Analysis

Fladrafinil undergoes various chemical reactions typical for sulfoxides and related compounds. Notably, it can participate in oxidation reactions due to the presence of sulfur in its structure. Thermal degradation studies have shown that when subjected to high temperatures, Fladrafinil can decompose into several products including diphenylmethanol and 1,1,2,2-tetraphenylethane .

Key Reactions:

  • Oxidation: Converts amides or sulfides into sulfoxides.
  • Thermal Decomposition: Leads to formation of various degradation products.
Mechanism of Action

Fladrafinil's mechanism of action is primarily associated with its ability to inhibit dopamine reuptake, similar to modafinil. This inhibition leads to increased levels of dopamine in the synaptic cleft, promoting wakefulness and enhancing cognitive functions such as attention and memory. The specific pathways involved include modulation of neurotransmitter systems beyond dopamine, potentially affecting norepinephrine and serotonin levels .

Mechanistic Insights:

  • Dopamine Reuptake Inhibition: Increases synaptic dopamine concentrations.
  • Neurotransmitter Modulation: Affects multiple pathways contributing to alertness.
Physical and Chemical Properties Analysis

Fladrafinil exhibits distinctive physical and chemical properties that are relevant for its classification as a pharmaceutical agent:

  • Appearance: Typically appears as a white solid.
  • Melting Point: Reported melting point ranges from 144 °C to 146 °C.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide.

These properties are essential for understanding how Fladrafinil behaves under various conditions and its potential applications in drug formulation .

Applications

Despite not being marketed as a pharmaceutical product, Fladrafinil has found applications primarily in research settings as a nootropic agent. Studies have suggested that it may offer cognitive enhancement benefits similar to those observed with modafinil but with potentially greater potency due to its structural modifications.

Potential Applications:

  • Cognitive Enhancement: Used in research on memory and attention.
  • Pharmacological Studies: Investigated for its effects on aggression and mood disorders.
Introduction to Fladrafinil

Definition and Classification of Fladrafinil as a Eugeroic and Nootropic Agent

Fladrafinil (chemical name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide; IUPAC designation: 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide) is classified pharmacologically as a eugeroic compound, signifying its primary action as a wakefulness-promoting agent. The term "eugeroic" (derived from Greek eu meaning "good" and egeirein meaning "to awaken") describes a class of substances that sustain alertness without the excessive psychomotor stimulation or euphoria associated with traditional psychostimulants like amphetamines [3]. Structurally, Fladrafinil is categorized as an arylalkylsulfinyl acetamide derivative, placing it within the same chemical family as Modafinil and Adrafinil [1] [2].

Concurrently, Fladrafinil is recognized as a nootropic agent (cognitive enhancer) due to its reported effects on improving executive functions such as attention, working memory, and motivation in non-clinical settings. This dual-classification arises from its ability to enhance both wakefulness and cognitive performance through modulation of neurotransmitter systems, particularly dopamine and norepinephrine [7] [10]. Unlike classical psychostimulants, Fladrafinil achieves these effects with a comparatively lower risk of inducing hyperactivity or agitation, aligning it with the atypical profile of eugeroics [3] [5]. Its classification remains distinct from substances like caffeine or amphetamines due to its unique pharmacodynamic profile and receptor selectivity [5].

Table 1: Classification and Key Properties of Fladrafinil

PropertyDescription
Chemical ClassArylalkylsulfinyl Acetamide
Pharmacological ClassEugeroic (Wakefulness-Promoting Agent) and Nootropic (Cognitive Enhancer)
Primary IndicationsWakefulness Promotion, Cognitive Enhancement (Off-label/Non-medical)
Mechanistic BasisDopamine Reuptake Inhibition; Modulation of Norepinephrine, Histamine, and Orexin Systems
Structural AnalogsModafinil, Adrafinil, Flmodafinil

Historical Development and Patent Landscape of Fladrafinil

Fladrafinil (developmental code name CRL-40,941) was first synthesized in the late 1970s to early 1980s by researchers at the French pharmaceutical company Laboratoire L. Lafon. This period marked intensive investigation into sulfinyl acetamide compounds following the serendipitous discovery of Adrafinil's stimulant properties during anti-inflammatory drug screening [4]. Lafon scientists systematically explored structural modifications of Adrafinil, leading to the creation of Fladrafinil through bis(4-fluoro) substitution on the diphenylmethyl rings [1] [10].

The compound was formally patented in the United States in 1984 under patent number US4489095 ("Halogenobenzhydrylsulfinylacetohydroxamic acids"), assigned to Lafon [1] [4]. This patent broadly claimed benzhydryl sulfinyl acetohydroxamic acid derivatives featuring halogen substitutions (including fluorine) at the para-positions of the phenyl rings. The patent emphasized their "anti-aggressive" and stimulant properties observed in animal models, differentiating Fladrafinil from its parent compound Adrafinil [1]. Despite this early patent protection and promising preclinical profiles, Fladrafinil was never commercially marketed as a pharmaceutical. This contrasts sharply with Modafinil (developed concurrently by Lafon) and Adrafinil (marketed briefly as Olmifon), which achieved regulatory approval [4] [10].

The reasons for Fladrafinil's non-commercialization remain speculative but likely involve strategic decisions by Lafon (and later Cephalon, which acquired Lafon) to prioritize Modafinil development. Patent dynamics within the wakefulness-promoting agent class during the 1980s-1990s favored compounds with clearer metabolic profiles and established clinical data, such as Modafinil and its enantiomer Armodafinil [6] [8]. Consequently, Fladrafinil remained a research compound, primarily documented in patent literature and pharmacological studies until its emergence decades later within the online nootropics community as a cognitive-enhancing research chemical [1] [10].

Structural Relationship to Modafinil, Adrafinil, and Other Arylalkylsulfinyl Acetamide Derivatives

Fladrafinil occupies a specific position within the chemical lineage of arylalkylsulfinyl acetamide eugeroics. Its core structure consists of a diphenylmethylsulfinyl group linked to an N-hydroxyacetamide moiety. Crucially, Fladrafinil features fluorine atoms at the para-position of each phenyl ring, making it the bis(4-fluoro) analog of Adrafinil [1] [2]. This structural relationship is fundamental to understanding its properties:

  • Relationship to Adrafinil: Fladrafinil (C₁₅H₁₃F₂NO₃S; molecular weight 325.33 g/mol) is directly derived from Adrafinil (C₁₅H₁₅NO₃S; molecular weight 289.35 g/mol) by replacing the two hydrogen atoms at the para-positions of Adrafinil's phenyl rings with fluorine atoms. This substitution significantly alters electronic properties and metabolic stability [1] [9] [10].
  • Relationship to Modafinil: Modafinil (C₁₅H₁₅NO₂S; molecular weight 273.35 g/mol) shares the diphenylmethylsulfinylacetamide backbone but lacks the N-hydroxyl group present in both Adrafinil and Fladrafinil. Fladrafinil is metabolically converted in vivo, at least partially, into Flmodafinil (CRL-40,940 or bisfluoromodafinil) via dehydroxylation of the terminal amide, establishing Fladrafinil as a potential prodrug [1] [10]. Flmodafinil itself is the bis(4-fluoro) analog of Modafinil [2].
  • Relationship to Other Analogues: Fladrafinil belongs to a broader family of structurally tuned compounds explored by Lafon and other researchers. Key analogues include:
  • Modafiendz (N-methyl-bis(4-fluoro)modafinil): Replaces the primary amide hydrogen of Flmodafinil with a methyl group [2].
  • Armodafinil (R-modafinil): The isolated R-enantiomer of Modafinil [3].
  • Flmodafinil Enantiomers (e.g., JBG1-048 (S-(+)-Flmodafinil)): Resolved enantiomers of the active Fladrafinil metabolite [9].

The introduction of para-fluorine atoms confers distinct physicochemical and pharmacological properties. Fluorination generally increases lipophilicity, potentially enhancing blood-brain barrier penetration. More significantly, fluorination can dramatically influence binding affinity at target receptors like the dopamine transporter (DAT). Studies on Modafinil analogues demonstrate that para-halogenation (F, Cl) increases DAT binding affinity compared to the unsubstituted parent [9]. For example, while (±)-Modafinil exhibits a DAT Ki of ~2520 nM, its para-chloro analogue (5c) shows significantly higher affinity (Ki ~919 nM) [9]. Although direct binding data for Fladrafinil itself is less abundant in public literature, its structural similarity and metabolic conversion to Flmodafinil suggest enhanced DAT interaction compared to Adrafinil or Modafinil, potentially contributing to its reported greater potency in behavioral models [1] [4] [9].

Properties

CAS Number

90212-80-9

Product Name

Fladrafinil

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide

Molecular Formula

C15H13F2NO3S

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)

InChI Key

VKGUUSVYPXTWMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F

Synonyms

2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.